molecular formula C16H12N2O3S B2458241 4-(4-methoxyphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide CAS No. 1207008-94-3

4-(4-methoxyphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide

Cat. No.: B2458241
CAS No.: 1207008-94-3
M. Wt: 312.34
InChI Key: QBOOSNQMUDNCLN-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide is a heterocyclic compound that contains a thiazine ring fused with a benzene ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzaldehyde with 2-aminothiophenol to form an intermediate Schiff base, which is then cyclized using a suitable reagent such as phosphorus oxychloride (POCl3) to yield the desired thiazine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

4-(4-methoxyphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide: Lacks the methoxyphenyl group but shares the core structure.

    4-(4-chlorophenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide: Similar structure with a chlorine substituent instead of a methoxy group.

Uniqueness

The presence of the 4-methoxyphenyl group in 4-(4-methoxyphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide imparts unique electronic and steric properties that can influence its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

IUPAC Name

4-(4-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S/c1-21-13-8-6-12(7-9-13)18-11-14(10-17)22(19,20)16-5-3-2-4-15(16)18/h2-9,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBOOSNQMUDNCLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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